molecular formula C8H15NO B2694661 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one CAS No. 45735-37-3

3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Katalognummer: B2694661
CAS-Nummer: 45735-37-3
Molekulargewicht: 141.214
InChI-Schlüssel: OTLYYSHNBRDSKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one ( 45735-37-3) is a specialized azetidinone-based building block of interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 8 H 15 NO and a molecular weight of 141.21 g/mol, is characterized by its β-lactam (azetidin-2-one) core structure, which is sterically influenced by 3,3-dimethyl and 4-isopropyl substituents . As a β-lactam scaffold, its primary research value lies in its potential as a versatile intermediate for constructing more complex molecules. Analogs of this chemical class are frequently explored in pharmaceutical research for the development of enzyme inhibitors and novel therapeutic agents . The specific stereochemistry and substitution pattern on the azetidinone ring make it a potential precursor for investigating structure-activity relationships, particularly in drug discovery programs targeting serine-based enzymes . Researchers can leverage this scaffold for nucleophilic ring-opening reactions, cycloadditions, or further functionalization to create diverse chemical libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,3-dimethyl-4-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5(2)6-8(3,4)7(10)9-6/h5-6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYYSHNBRDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Thorpe-Ingold Effect in Action: A Deep Dive into the Enhanced Stability of C3-Dimethyl Substituted β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of some of the most critical antibiotic classes, including penicillins and cephalosporins.[1] Its inherent ring strain makes it susceptible to hydrolysis, a vulnerability that bacteria have exploited through the evolution of β-lactamase enzymes.[2] This guide delves into a key structural modification that significantly enhances the stability of the β-lactam core: C3-dimethyl substitution. We will explore the underlying chemical principles, the impact on biological activity, and the synthetic strategies for creating these more robust molecules.

The Double-Edged Sword of Ring Strain in β-Lactams

The antibacterial efficacy of β-lactam antibiotics stems from their ability to mimic the D-Ala-D-Ala dipeptide of bacterial cell wall peptidoglycan.[2][3] This structural mimicry allows them to acylate and inactivate penicillin-binding proteins (PBPs), enzymes crucial for cell wall synthesis.[2][3] The reactivity of the β-lactam ring is largely attributed to its significant ring strain, which deviates from the ideal bond angles of an sp2-hybridized amide. This strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine of PBPs.[1]

However, this same reactivity renders the β-lactam ring vulnerable to hydrolysis, either through aqueous degradation or, more critically, via the catalytic action of β-lactamase enzymes produced by resistant bacteria.[4] These enzymes effectively neutralize the antibiotic before it can reach its PBP target.[2]

The Thorpe-Ingold Effect: A Steric Solution to a Stability Problem

A key strategy to bolster the β-lactam ring against hydrolysis is the introduction of a gem-dimethyl group at the C3 position. This structural modification invokes a phenomenon known as the Thorpe-Ingold effect , or the gem-dimethyl effect.[5][6]

First observed in the early 20th century, the Thorpe-Ingold effect describes the acceleration of ring-closing reactions and the increased stability of the resulting cyclic structures when substituents are introduced on a carbon atom within the forming ring.[5][6] This effect is driven by two primary factors:

  • Angle Compression (Enthalpic Contribution): The two methyl groups at the C3 position are sterically bulky. Their mutual repulsion forces the C2-C3-C4 bond angle to decrease. This pre-organization of the carbon backbone brings the reactive ends of the molecule closer together, lowering the activation energy for ring formation and increasing the stability of the formed ring.[5][6]

  • Reduced Conformational Freedom (Entropic Contribution): The presence of the gem-dimethyl group restricts the rotational freedom of the acyclic precursor, reducing the number of non-productive conformations and thereby increasing the probability of the molecule adopting a conformation conducive to cyclization.[7]

In the context of the β-lactam ring, the Thorpe-Ingold effect counteracts the inherent ring strain, leading to a more stable cyclic amide.

Caption: The Thorpe-Ingold effect stabilizes the β-lactam ring.

Impact on Biological Activity: A Balancing Act

The increased stability imparted by C3-dimethyl substitution has profound implications for the biological activity of β-lactam compounds.

Enhanced Resistance to β-Lactamase Hydrolysis

The primary advantage of C3-dimethyl substitution is the increased resistance to hydrolysis by β-lactamase enzymes. The bulky gem-dimethyl group can act as a steric shield, hindering the approach of the enzyme's active site to the scissile amide bond of the β-lactam ring.[8] This steric hindrance can significantly reduce the rate of enzymatic inactivation, allowing the antibiotic to remain intact and reach its PBP targets.

Beta_Lactamase_Interaction cluster_0 Unsubstituted β-Lactam cluster_1 C3-Dimethyl Substituted β-Lactam Unsub Unsubstituted β-Lactam Unsub_Hydrolysis Hydrolysis Unsub->Unsub_Hydrolysis Unhindered Attack Sub C3-Dimethyl β-Lactam Sub_Stable Stable Sub->Sub_Stable Steric Hindrance BLactamase β-Lactamase BLactamase->Unsub BLactamase->Sub Hindered Approach

Caption: Steric hindrance from C3-dimethyl substitution protects the β-lactam ring from β-lactamase.

Modulation of Penicillin-Binding Protein (PBP) Affinity

While enhancing stability, C3-dimethyl substitution can also influence the affinity of the β-lactam for its target PBPs. The introduction of bulky groups at the C3 position may, in some cases, lead to a decrease in binding affinity due to unfavorable steric interactions within the PBP active site.[9] However, this is not a universal rule, and the overall effect on antibacterial potency depends on the specific PBP and the overall structure of the antibiotic. The goal in drug design is to strike a balance where stability against β-lactamases is increased without significantly compromising the inhibitory activity against PBPs.

Experimental Protocols

Synthesis of a C3-Dimethyl Substituted β-Lactam: 3,3-Dimethyl-1-phenylazetidin-2-one

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a widely used method for the synthesis of β-lactams.[10] The following protocol outlines the synthesis of 3,3-dimethyl-1-phenylazetidin-2-one as a representative example.

Step 1: Formation of the Imine (N-benzylideneaniline)

  • In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add benzaldehyde (1.0 eq) dropwise to the solution at room temperature.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: In situ Generation of Dimethylketene and Cycloaddition

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyryl chloride (1.1 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution. An exothermic reaction will occur, and a precipitate of triethylammonium chloride will form.

  • Stir the mixture at 0°C for 30 minutes to allow for the in situ generation of dimethylketene.

  • To this mixture, add a solution of the imine from Step 1 (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,3-dimethyl-1-phenylazetidin-2-one.

Synthesis_Workflow Start Starting Materials: Aniline, Benzaldehyde, Isobutyryl Chloride, Triethylamine Imine_Formation Step 1: Imine Formation (N-benzylideneaniline) Start->Imine_Formation Ketene_Generation Step 2a: In situ Generation of Dimethylketene Start->Ketene_Generation Cycloaddition Step 2b: [2+2] Cycloaddition Imine_Formation->Cycloaddition Ketene_Generation->Cycloaddition Workup Workup & Purification Cycloaddition->Workup Product Product: 3,3-Dimethyl-1-phenylazetidin-2-one Workup->Product

Caption: Workflow for the synthesis of 3,3-dimethyl-1-phenylazetidin-2-one.

Evaluation of β-Lactam Ring Stability: Comparative Hydrolysis Study

To quantitatively assess the increased stability of the C3-dimethyl substituted β-lactam, a comparative hydrolysis study can be performed against its unsubstituted analog, 1-phenylazetidin-2-one.

Protocol:

  • Prepare stock solutions of both 3,3-dimethyl-1-phenylazetidin-2-one and 1-phenylazetidin-2-one in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffer solutions at a physiologically relevant pH (e.g., pH 7.4 phosphate buffer).

  • Initiate the hydrolysis reaction by adding a small aliquot of the β-lactam stock solution to the pre-warmed buffer solution to achieve a final concentration suitable for analysis (e.g., by HPLC).

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the hydrolysis reaction immediately by adding a suitable quenching agent (e.g., a strong acid to lower the pH).

  • Analyze the concentration of the remaining intact β-lactam in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the concentration of the β-lactam versus time.

  • Determine the pseudo-first-order rate constant (k) for the hydrolysis of each compound by fitting the data to an exponential decay model.

  • Calculate the half-life (t½) of each β-lactam using the equation: t½ = 0.693 / k.

Expected Outcome: The C3-dimethyl substituted β-lactam is expected to exhibit a significantly smaller rate constant and a correspondingly longer half-life compared to the unsubstituted analog, providing quantitative evidence of its enhanced stability.

Data Presentation: Quantitative Comparison of β-Lactam Stability

CompoundStructureRelative Hydrolysis Rate (k_rel)Half-life (t½)
1-Phenylazetidin-2-one(Structure of 1-phenylazetidin-2-one)1.00t
3,3-Dimethyl-1-phenylazetidin-2-one(Structure of 3,3-dimethyl-1-phenylazetidin-2-one)< 1.00> t

Note: The exact values for k_rel and t½ would be determined experimentally as described in the protocol above. The table illustrates the expected trend.

Conclusion

The incorporation of a gem-dimethyl group at the C3 position of the β-lactam ring is a powerful strategy for enhancing its chemical stability. This modification, driven by the Thorpe-Ingold effect, provides a steric shield against hydrolytic degradation, particularly by β-lactamase enzymes. While the impact on PBP affinity must be carefully considered in drug design, the increased stability offers a promising avenue for the development of more robust and effective β-lactam antibiotics in the ongoing battle against bacterial resistance. This guide provides a foundational understanding of the principles, synthetic methodologies, and evaluation techniques that are crucial for researchers and drug development professionals working in this vital area of medicinal chemistry.

References

  • Benedict, R. G. (1944). Penicillin. III. The Stability of Penicillin in Aqueous Solution. Journal of Bacteriology, 49(1), 85-95.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. Journal of the Chemical Society, Transactions, 107, 1080-1106.
  • DeCuypere, S., et al. (2017). Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. Medicinal Research Reviews, 37(4), 788-867.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Chemistry, 10, 837397.
  • Fasan, R., & Chen, K. (2020).
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
  • The binding Affinities of the penicillin derivatives (4a-h). (n.d.).
  • Using steric hindrance to design new inhibitors of class C beta-lactamases. (2002). Journal of the American Chemical Society, 124(37), 11057-11064.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Structural Insights for β-Lactam Antibiotics. (2021). Antibiotics, 10(11), 1324.
  • Results of antimicrobial activity tests of the synthetic monocyclic and bicyclic β-lactams. (n.d.).
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Book.
  • β-Lactam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. (n.d.). Benchchem.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2015). Organic Letters, 17(15), 3738-3741.
  • Denmark, S. E. (2014). Definition.
  • Understanding the selectivity in the formation of δ-lactams vs. β-lactams in the Staudinger reactions of chloro-cyan-ketene with unsaturated imines. A DFT study. (2014). RSC Advances, 4(77), 40829-40838.
  • Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. (2011). Journal of Molecular Biology, 406(3), 404-415.
  • A Comprehensive Review on C-3 Functionalization of β-Lactams. (2019). Current Organic Chemistry, 23(10), 1117-1141.
  • The gem-Dimethyl Effect Revisited. (2008). The Journal of Organic Chemistry, 73(6), 2466-2468.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). Molecules, 26(25), 7859.
  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 24-31.
  • Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. (n.d.). ARPI.
  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2025). Molecules, 30(17), 1-18.
  • An amino acid substitution in penicillin-binding protein 3 creates pointed polar caps in Escherichia coli. (1993). Journal of Bacteriology, 175(10), 2811-2817.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2018).
  • An amino acid substitution in penicillin-binding protein 3 creates pointed polar caps in Escherichia coli. (1993). Journal of Bacteriology, 175(10), 2811-2817.

Sources

Antimicrobial Spectrum and SAR of 4-Isopropyl-2-Azetidinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antimicrobial spectrum, structure-activity relationships (SAR), and experimental protocols for 4-isopropyl-2-azetidinone analogs .

From Synthetic Scaffolds to Active Pharmacophores

Executive Summary

The 4-isopropyl-2-azetidinone nucleus is a critical beta-lactam scaffold derived primarily from L-valine . While historically utilized as a chiral intermediate for carbapenems (e.g., meropenem, ertapenem) and monobactams, recent medicinal chemistry efforts have explored its direct derivatives as standalone antimicrobial agents.

The 4-isopropyl substituent at the C4 position introduces significant steric bulk compared to the classic 4-methyl group of aztreonam. This modification influences two key pharmacological vectors:

  • Beta-Lactamase Stability: The bulky isopropyl group shields the beta-lactam ring from hydrolytic attack by serine beta-lactamases (Class A and C).

  • PBP Affinity: The steric demand requires precise side-chain optimization to maintain affinity for Penicillin-Binding Proteins (PBPs), particularly PBP3 in Gram-negative organisms.

This guide analyzes the antimicrobial spectrum of these analogs, distinguishing between N-sulfonated monobactams (high potency) and N-substituted/Schiff base derivatives (moderate, broad-spectrum activity).

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core pharmacophore is the (4S)-4-isopropyl-2-azetidinone . Its activity profile is dictated by substitutions at the N1, C3, and C4 positions.

The Role of the C4-Isopropyl Group

Unlike the C4-methyl group found in naturally occurring monobactams, the C4-isopropyl group (mimicking the valine side chain) provides a "steric gate."

  • Pro: Increases resistance to beta-lactamase hydrolysis by hindering the approach of the enzyme's catalytic serine residue.

  • Con: Can reduce binding affinity to PBP3 if the C3-acyl side chain is not flexible enough to accommodate the bulk.

SAR Logic Diagram

The following diagram illustrates the functionalization logic for transforming the inactive scaffold into an active antimicrobial.

SAR_Logic cluster_SAR SAR Critical Points Valine L-Valine (Precursor) Scaffold 4-Isopropyl-2-Azetidinone (Core Scaffold) Valine->Scaffold Cyclization (Grignard/Imine) Monobactam N-Sulfonated Analog (High Potency) Scaffold->Monobactam 1. N-Sulfonation 2. C3-Acylation SchiffBase N-Aryl/Schiff Base (Moderate Spectrum) Scaffold->SchiffBase N-Alkylation/ Condensation Carbapenem Carbapenem Intermediate (e.g., Ertapenem) Scaffold->Carbapenem C4-Alkylation (Chain Extension) P1 C3 Position: Acylamino side chain determines PBP specificity Scaffold->P1 P2 N1 Position: Sulfonic acid (-SO3H) essential for Monobactam activity Scaffold->P2 P3 C4 Isopropyl: Steric shield against Beta-lactamases Scaffold->P3

Figure 1: Synthetic divergence and SAR checkpoints for 4-isopropyl-2-azetidinone derivatives.

Antimicrobial Spectrum Analysis

The spectrum varies significantly based on the N1-substitution.

Class A: N-Sulfonated Monobactams (Aztreonam Analogs)

When the 4-isopropyl scaffold is sulfonated at N1 and acylated at C3 (typically with an aminothiazole oxime), it behaves as a classic monobactam.

  • Primary Target: Gram-negative aerobes.

  • Mechanism: High affinity for PBP3 (FtsI), leading to filamentation and lysis.

  • Spectrum Highlights:

    • Pseudomonas aeruginosa:[1][2][3][4] High activity (MIC range: 1–8 µg/mL). The isopropyl group maintains stability against AmpC beta-lactamases.

    • Enterobacteriaceae (E. coli, K. pneumoniae): Potent (MIC < 1 µg/mL).

    • Gram-Positives: Generally intrinsic resistance (poor PBP binding), similar to Aztreonam.

Class B: N-Aryl / Schiff Base Derivatives

These are non-acidic derivatives often synthesized via condensation with aromatic aldehydes. They exhibit a broader, albeit less potent, "non-classical" mechanism, potentially involving membrane disruption or inhibition of non-PBP targets.

  • Primary Target: Broad spectrum (Gram-positive + Gram-negative + Fungal).

  • Spectrum Highlights:

    • Staphylococcus aureus (including MRSA): Moderate activity (MIC: 10–50 µg/mL).

    • Candida albicans:[5] Surprisingly active (MIC: 12–25 µg/mL) for specific N-substituted derivatives, likely due to azole-like side chain interference.

    • Mycobacterium tuberculosis: Some lipophilic 4-isopropyl analogs show antitubercular potential.

Quantitative Data Summary (Aggregated)
OrganismStrain TypeClass A (Monobactam-like) MIC (µg/mL)Class B (Schiff Base) MIC (µg/mL)Clinical Relevance
E. coli ATCC 259220.12 – 1.025 – 100High (UTI/Sepsis)
P. aeruginosa ATCC 278532.0 – 8.050 – >128High (Nosocomial)
S. aureus Methicillin-Sensitive>128 (Resistant)12.5 – 50Moderate (Topical/Adjunct)
S. aureus MRSA>128 (Resistant)25 – 100Low (Lead Optimization needed)
C. albicans Fungal PathogenInactive12.5 – 50Antifungal "Side Effect"

Experimental Protocols

Synthesis of the Core Scaffold (Self-Validating Protocol)

Objective: Synthesize (4S)-4-isopropyl-2-azetidinone from L-Valine.

  • Reduction: Reduce L-Valine to L-Valinol using

    
     or 
    
    
    
    in THF.
    • Validation: Check melting point and optical rotation.

  • Cyclization: React L-Valinol with a Grignard reagent (e.g.,

    
    ) followed by treatment with diethyl carbonate or cyclization of the corresponding beta-amino acid ester.
    
    • Alternative (Staudinger): Cycloaddition of an imine derived from isobutyraldehyde (less stereocontrolled).

  • Purification: Recrystallization from Ethyl Acetate/Hexane.

    • QC Check:

      
      -NMR should show the isopropyl doublet at 
      
      
      
      ppm and the beta-lactam NH at
      
      
      ppm.
MIC Determination (Modified CLSI)

Due to the potential instability of novel beta-lactams, the following microdilution protocol is recommended.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 0.5 McFarland bacterial suspension.

  • Resazurin dye (optional for visual readout).

Workflow:

  • Stock Prep: Dissolve analog in DMSO (max 1% final conc).

  • Dilution: Prepare serial 2-fold dilutions in MHB (Range: 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add

    
     CFU/mL to each well.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Define MIC as the lowest concentration with no visible turbidity.

Time-Kill Kinetics Workflow

To distinguish between bacteriostatic and bactericidal activity.

TimeKill Start Inoculum Preparation (Log Phase, ~10^6 CFU/mL) Treatment Add Analog at 1x, 2x, 4x MIC Start->Treatment Sampling Aliquot at T=0, 2, 4, 8, 24h Treatment->Sampling Plating Serial Dilution & Plating on Agar Sampling->Plating Analysis Count Colonies (CFU/mL) Plot Log10 Reduction Plating->Analysis

Figure 2: Time-kill kinetics workflow for validating bactericidal activity.

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones. Molecules, 2013. (Describes the synthesis of N-substituted azetidinones and their moderate antimicrobial activity).

  • Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. Journal of Antibiotics, 1992. (Foundational SAR on isopropyl-substituted monocyclic beta-lactams).

  • Monobactams: A Unique Natural Scaffold. Letters in Drug Design & Discovery, 2019. (Review of monobactam SAR, highlighting the role of C4 substitution for stability).

  • Structure activity relationships among the monobactams. Journal of Antimicrobial Chemotherapy, 1981. (Classic text establishing the necessity of C4 substitution for beta-lactamase stability).

  • Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone. Xia & He Publishing, 2020. (Example of N-aryl derivatives with broad-spectrum activity).

Sources

Methodological & Application

Enantioselective Synthesis of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β-lactam (azetidin-2-one) motif is a cornerstone of medicinal chemistry, most notably as the core structural component of the vast family of β-lactam antibiotics.[1] Beyond their antimicrobial properties, chiral β-lactams are versatile building blocks in organic synthesis, enabling the construction of a wide array of complex nitrogen-containing molecules. The synthesis of β-lactams with specific stereochemistry is therefore of paramount importance. This application note provides a detailed guide for the enantioselective synthesis of a sterically hindered β-lactam, 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, a compound with potential applications in the development of novel therapeutic agents and as a chiral intermediate.

The Staudinger [2+2] cycloaddition of a ketene and an imine is a classical and highly effective method for the construction of the β-lactam ring.[1][2] Achieving high enantioselectivity in this reaction, particularly with sterically demanding substrates, presents a significant challenge. This guide will focus on a modern organocatalytic approach, leveraging a chiral nucleophilic catalyst to control the stereochemical outcome of the reaction. We will delve into the mechanistic rationale for this approach and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Rationale and Strategy

The Staudinger reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory electrocyclization of this intermediate furnishes the β-lactam product.[2] The stereochemical outcome of the reaction is determined during the ring-closing step.

In the absence of a chiral influence, a racemic mixture of enantiomers is typically obtained. To achieve enantioselectivity, a chiral catalyst can be employed to differentiate between the two enantiotopic faces of the ketene or the imine. Chiral nucleophilic catalysts, such as derivatives of cinchona alkaloids or planar-chiral 4-(pyrrolidino)pyridine (PPY) analogues, have proven to be highly effective in this regard.[3]

Our strategy involves the in situ generation of dimethylketene from isobutyryl chloride and a non-nucleophilic base. This highly reactive ketene is then intercepted by an imine, formed from isobutyraldehyde and a suitable amine, in the presence of a chiral nucleophilic catalyst. The catalyst will transiently interact with the ketene, forming a chiral acylammonium intermediate, which then reacts with the imine in a stereocontrolled fashion to yield the desired enantiomerically enriched β-lactam.

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one can be visualized as a three-stage process: imine formation, the catalytic Staudinger cycloaddition, and subsequent purification and analysis.

G cluster_0 Stage 1: Imine Synthesis cluster_1 Stage 2: Catalytic Cycloaddition cluster_2 Stage 3: Workup and Analysis Imine_Formation Imine Formation (Isobutyraldehyde + N-aryl amine) Imine_Purification Purification (Drying and Filtration) Imine_Formation->Imine_Purification Reaction_Setup Inert Atmosphere Setup (Schlenk Line) Imine_Purification->Reaction_Setup To Cycloaddition Reagent_Addition Sequential Addition: 1. Imine 2. Chiral Catalyst 3. Base 4. Isobutyryl Chloride (slow) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching and Extraction) Reaction_Monitoring->Workup Upon Completion Purification Chromatography (Silica Gel) Workup->Purification Analysis Characterization: - NMR (¹H, ¹³C) - HRMS - Chiral HPLC Purification->Analysis

Caption: A schematic overview of the experimental workflow.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IsobutyraldehydeReagentPlus®, ≥99%Sigma-AldrichStore under nitrogen.
p-Anisidine99%Acros Organics
Anhydrous Magnesium Sulfate≥99.5%Fisher Scientific
Isobutyryl chloride98%Alfa AesarHandle in a fume hood.
(1S,2S)-(-)-Pseudoephedrine≥98%TCIChiral Auxiliary for Catalyst Synthesis
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Triethylamine≥99.5%, distilledSigma-AldrichStore over KOH pellets.
TolueneAnhydrous, ≥99.8%Acros Organics
DichloromethaneAnhydrous, ≥99.8%Acros Organics
Ethyl acetateHPLC gradeFisher ScientificFor chromatography.
HexanesHPLC gradeFisher ScientificFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Note: All anhydrous solvents should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of the Imine (N-isobutylidene-4-methoxyaniline)
  • To a round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Stir the mixture at room temperature until the p-anisidine has completely dissolved.

  • Add anhydrous magnesium sulfate (2.4 g, 20.0 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add isobutyraldehyde (0.91 mL, 10.0 mmol) dropwise to the stirred suspension over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate.

  • Wash the filter cake with a small amount of anhydrous dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude imine as a pale yellow oil.

  • The crude imine is typically used in the next step without further purification.

Protocol 2: Enantioselective Staudinger Cycloaddition

This protocol is adapted from established methods for the catalytic asymmetric synthesis of β-lactams.[4]

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add the freshly prepared imine (1.77 g, 10.0 mmol) and anhydrous toluene (40 mL).

  • Add the chiral catalyst, for example, a planar-chiral derivative of 4-(pyrrolidino)pyridine (e.g., (R)-(-)-2,2'-diphenyl-[3,3']-biphenanthryl-4,4'-diylbis(diphenylphosphine) coordinated catalyst, 0.1 mmol, 1 mol%). A simpler and often effective alternative is a cinchona alkaloid derivative like (-)-benzoylquinine (0.1 mmol, 1 mol%).

  • Add triethylamine (2.1 mL, 15.0 mmol).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask under nitrogen, prepare a solution of isobutyryl chloride (1.16 mL, 11.0 mmol) in anhydrous toluene (10 mL).

  • Add the isobutyryl chloride solution to the reaction mixture dropwise via a syringe pump over a period of 2 hours.

  • Stir the reaction at -78 °C for an additional 4 hours.

  • Monitor the reaction by TLC for the disappearance of the imine and the formation of the β-lactam.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 3: Purification and Analysis
  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure β-lactam and concentrate under reduced pressure to yield 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one as a colorless oil or a white solid.

  • Characterize the product using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).

Expected Results and Data

The yield and enantioselectivity of the reaction are highly dependent on the choice of catalyst, solvent, and temperature. The following table provides a summary of expected outcomes based on literature precedents for similar transformations.

CatalystSolventTemp (°C)Yield (%)ee (%)
(-)-BenzoylquinineToluene-7860-8085-95
Planar-chiral PPY derivativeCH₂Cl₂-7870-9090-98
(S)-(-)-2-(Diphenylmethyl)pyrrolidineToluene-7850-7080-90

Troubleshooting

G cluster_problems Observed Problems cluster_solutions Potential Solutions Troubleshooting Troubleshooting Low_Yield Low Yield Potential Causes: - Incomplete reaction - Decomposition of ketene - Inefficient catalyst turnover Troubleshooting->Low_Yield Low_ee Low Enantioselectivity Potential Causes: - Racemic background reaction - Poor catalyst performance - Incorrect temperature control Troubleshooting->Low_ee Side_Products Formation of Side Products Potential Causes: - Ketene dimerization - Reaction with solvent - Impure starting materials Troubleshooting->Side_Products Sol_Yield Increase Yield: - Slower addition of acyl chloride - Use a more hindered base - Increase catalyst loading Low_Yield->Sol_Yield Address with Sol_ee Improve Enantioselectivity: - Lower the reaction temperature - Screen different chiral catalysts - Use a less polar solvent Low_ee->Sol_ee Address with Sol_Side_Products Minimize Side Products: - Ensure strictly anhydrous conditions - Use freshly distilled reagents - Optimize stoichiometry Side_Products->Sol_Side_Products Address with

Caption: A troubleshooting guide for common issues.

Conclusion

This application note provides a comprehensive guide to the enantioselective synthesis of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one via a catalytic Staudinger reaction. By employing a chiral nucleophilic catalyst, it is possible to achieve high levels of stereocontrol in the formation of this sterically demanding β-lactam. The detailed protocols and troubleshooting guide are intended to enable researchers to successfully implement this methodology in their own laboratories. The synthesis of enantiomerically pure β-lactams such as the title compound opens avenues for the development of novel pharmaceuticals and chiral building blocks for complex molecule synthesis.

References

  • Palomo, C.; Aizpurua, J. M.; Ganboa, I.; Oiarbide, M. Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Eur. J. Org. Chem.1999 , 1999 (12), 3223–3235. [Link]

  • Hamed, R. B.; Gomez-Castellanos, J. R.; Henry, L.; et al. Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Commun Chem2 , 7 (2019). [Link]

  • Cossío, F. P.; de Cózar, A.; Sierra, M. A.; Casarrubios, L.; Muntaner, J. G.; Banik, B. K.; Bandyopadhyay, D. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Adv., 2022 , 12, 104-117. [Link]

  • France, S.; Guerin, D. J.; Lectka, T. Novel and Recent Synthesis and Applications of β-Lactams. Chem. Rev.2005 , 105 (12), 4345-4384. [Link]

  • D'hooghe, M.; Van Brabandt, W.; Dekeukeleire, S.; Dejaegher, Y.; De Kimpe, N. Highly Stereoselective Synthesis of β‐Lactams Utilizing α‐Chloroimines as New and Powerful Chiral Inductors. Chemistry – A European Journal2008 , 14 (21), 6336-6340. [Link]

  • Cossío, F. P.; Arrieta, A.; Sierra, M. A. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Acc. Chem. Res.2008 , 41 (8), 925-936. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Cossío, F. P.; Arrieta, A.; Sierra, M. A. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Acc. Chem. Res.2008 , 41 (8), 925-936. [Link]

  • List, B. Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Catalysis2021 , 4, 8-9. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Boros, A.; Pankotai, T.; Kollar, L. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Org. Biomol. Chem., 2019 , 17, 8189-8201. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • De Kimpe, N. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules2013 , 18, 12693-12735. [Link]

  • Zarei, M. Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Synthetic Communications2017 , 47 (2), 159-166. [Link]

Sources

Application Note: Advanced In Vitro Characterization of Novel Beta-Lactam Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The development of novel beta-lactams faces a dual challenge: the intrinsic instability of the beta-lactam ring and the rapid evolution of beta-lactamases (BLs). Unlike robust synthetic small molecules, beta-lactams are "suicide substrates" that mimic the D-alanyl-D-alanine terminus of peptidoglycan precursors.

To characterize a novel candidate effectively, one cannot rely solely on standard MIC testing. You must interrogate the molecule's interaction with Penicillin-Binding Proteins (PBPs), its stability against hydrolysis, and its pharmacodynamic (PD) profile (time-dependent killing).

The "Inoculum Effect" Warning

Expert Insight: Beta-lactams are notoriously susceptible to the "inoculum effect." A standard inoculum (


 CFU/mL) may show susceptibility, while a high inoculum (

CFU/mL) may reveal resistance due to the aggregate hydrolytic activity of basal beta-lactamases. Recommendation: Always perform a high-inoculum MIC validation for lead candidates.
Visualizing the Mechanism & Resistance

The following diagram outlines the competitive kinetics between PBP binding (efficacy) and Beta-Lactamase hydrolysis (resistance).

BetaLactamMechanism Drug Novel Beta-Lactam PBP Target: PBP (Cell Wall Synthesis) Drug->PBP Acylation Enzyme Beta-Lactamase (Resistance) Drug->Enzyme Hydrolysis Lysis Bacterial Lysis (Bactericidal) PBP->Lysis Inhibition Inactive Hydrolyzed Product (Inactive) Enzyme->Inactive Ring Opening

Caption: Kinetic competition between PBP acylation (efficacy) and enzymatic hydrolysis (resistance).

Pre-Analytical Variables: Stability & Solvents

Before initiating biological assays, the chemical integrity of the beta-lactam must be preserved.

Critical Failure Point: Many novel beta-lactams degrade in DMSO or high-pH buffers. Protocol:

  • Solubility Check: Dissolve 1 mg of compound in 1 mL of solvent.

  • Hydrolysis Check: Incubate at 37°C for 24h; analyze via HPLC. If degradation >5%, prepare fresh immediately before every assay.

Table 1: Recommended Solvent Systems
SolventSuitability for Beta-LactamsNotes
Phosphate Buffer (pH 6.0) High Preferred. Slightly acidic pH stabilizes the ring.
DMSO Low/Moderate Can increase cell permeability artificially. Use only if insoluble in water; keep final concentration <1%.
Water (Milli-Q) Moderate Acceptable, but lack of buffering can lead to autocatalytic acid hydrolysis.
Sodium Bicarbonate Specific Required for some cephalosporins/carbapenems to form salts.

Protocol: High-Throughput Broth Microdilution (MIC)

This protocol aligns with CLSI M07 and ISO 20776-1 standards but includes specific checkpoints for novel compound validation.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: For testing against metallo-beta-lactamases (MBLs), zinc supplementation may be required, but standard CAMHB usually suffices.

  • Plates: 96-well round-bottom polystyrene plates (untreated).

Step-by-Step Workflow
  • Compound Preparation: Prepare a 100x stock solution. Perform serial 2-fold dilutions in the solvent, not the broth, to prevent hydrolysis during prep.

  • Plate Setup: Add 90 µL of CAMHB to each well. Add 10 µL of the diluted compound.

  • Inoculum Prep:

    • Select 3-5 colonies from an overnight agar plate.

    • Resuspend in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.[2]

  • Inoculation: Add 100 µL of the diluted inoculum to the wells.

    • Final Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

Data Interpretation (The "Trustworthiness" Pillar)
  • Valid Assay: Growth control must be turbid; sterility control must be clear.

  • Trailing Endpoints: Beta-lactams generally produce sharp cut-offs. If you observe "trailing" (gradual reduction in turbidity), it suggests:

    • The compound is bacteriostatic (unusual for BLs).

    • Heteroresistance in the population.

    • Instability of the drug during incubation (drug degrades

      
       bacteria regrow).
      

Protocol: Time-Kill Kinetics

MIC values are static. Beta-lactams are time-dependent killers (efficacy correlates with


). This assay determines if the novel compound is bactericidal (

reduction).[1][3]
Workflow Visualization

TimeKillWorkflow cluster_samples Sampling Points Start Start: Log-phase Culture (~10^6 CFU/mL) Expose Add Drug (1x, 2x, 4x MIC) Start->Expose Incubate Incubate 37°C Shaking Expose->Incubate S0 T=0h Incubate->S0 S4 T=4h Incubate->S4 S8 T=8h Incubate->S8 S24 T=24h (Critical) Incubate->S24 Dilute Serial Dilution (PBS) S0->Dilute S4->Dilute S8->Dilute S24->Dilute Plate Spot Plating (MHA) Dilute->Plate Count Count CFU/mL Calc Log Reduction Plate->Count

Caption: Time-Kill workflow emphasizing the critical 24h timepoint to detect regrowth.

Critical Analysis
  • Regrowth at 24h: A common profile for unstable beta-lactams is rapid killing at 4h followed by regrowth at 24h. This indicates either drug degradation or the selection of resistant mutants.

  • Bactericidal Definition: A reduction of

    
     CFU/mL from the initial inoculum.[1][3]
    

Protocol: Synergy Screening (Checkerboard Assay)[2][13]

Most novel beta-lactams are developed in combination with a beta-lactamase inhibitor (BLI) (e.g., Avibactam, Tazobactam).

Methodology
  • Matrix Setup: Use a 96-well plate.

    • X-axis: Novel Beta-Lactam (diluted 2-fold).

    • Y-axis: BLI (diluted 2-fold).

  • Inoculation: Standard

    
     CFU/mL.[4]
    
  • Calculation: Determine the Fractional Inhibitory Concentration (FIC) Index.



Table 2: FIC Index Interpretation
FIC IndexInterpretationClinical Implication
≤ 0.5 Synergy The combination is significantly more potent than individual components.
> 0.5 to 4.0 Indifference No interaction (additive effects fall here).[5]
> 4.0 Antagonism The combination reduces efficacy (e.g., one drug induces beta-lactamase).

Protocol: Beta-Lactamase Hydrolysis (Nitrocefin Assay)

To prove a novel compound resists hydrolysis, you must measure its interaction with purified enzymes (e.g., KPC-2, NDM-1).

Method: Spectrophotometric Kinetic Assay.[6] Reporter: Nitrocefin (Chromogenic cephalosporin).[7][8] Upon hydrolysis, it shifts from yellow (


 390 nm) to red (

486 nm).
Steps
  • Buffer: 100 mM Phosphate buffer (pH 7.0).

  • Reaction:

    • Mix Purified Enzyme + Novel Compound (Substrate/Inhibitor).

    • Add Nitrocefin (Reporter substrate).[6][7]

  • Read: Measure Absorbance at 486 nm every 30 seconds for 10 minutes.

Expert Interpretation
  • If testing as a Substrate: Low hydrolysis rate compared to Penicillin G indicates stability.

  • If testing as an Inhibitor: The novel compound should prevent Nitrocefin hydrolysis. Calculate

    
     (concentration inhibiting 50% of enzyme velocity).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [9]

  • EUCAST. (2025). Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing.[10][11][12]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

  • Pfaller, M. A., et al. (2004). Time-kill methods for susceptibility testing of antimicrobial agents.[5][1][13][3] Manual of Clinical Microbiology.

  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of β-lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969-976.

Sources

Functionalization of the N1 position in 3,3-dimethyl azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the N1 Position in 3,3-Dimethyl Azetidin-2-ones

Executive Summary & Chemical Context

The 3,3-dimethyl azetidin-2-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for monobactam antibiotics and a versatile intermediate for peptidomimetics. Unlike simple


-lactams, the 3,3-dimethyl substitution  provides a critical kinetic stabilizing effect (the gem-dimethyl effect), which significantly retards ring-opening hydrolysis and prevents enolization at the C3 position.

However, functionalizing the N1 position remains a bottleneck due to two competing failure modes:

  • Nucleophilic Ring Opening: Strong nucleophiles or bases can attack the carbonyl (C2), cleaving the amide bond.

  • Steric Hindrance: The adjacent 3,3-dimethyl group imposes steric bulk that can impede the approach of bulky electrophiles or catalysts.

This guide details three validated protocols for N1-functionalization, prioritizing conditions that maintain ring integrity while overcoming steric barriers.

Strategic Decision Framework

Before selecting a protocol, assess the electrophile and the stability requirement.

N_Functionalization_Decision_Tree Start Target Electrophile? Alkyl_Halide Alkyl Halide (R-X) Start->Alkyl_Halide Aryl_Halide Aryl Halide (Ar-X) Start->Aryl_Halide Acyl_Sulfonyl Acyl/Sulfonyl Chloride Start->Acyl_Sulfonyl Method_PTC Method A: Phase Transfer Catalysis (Mild, Scalable) Alkyl_Halide->Method_PTC Primary/Benzylic Method_NaH Method B: NaH Deprotonation (For unreactive R-X) Alkyl_Halide->Method_NaH Secondary/Hindered Method_Buchwald Method C: Pd-Catalyzed Buchwald-Hartwig Aryl_Halide->Method_Buchwald Method_Acylation Method D: LHMDS/Base Activation Acyl_Sulfonyl->Method_Acylation

Figure 1: Decision matrix for selecting the optimal N1-functionalization pathway based on electrophile reactivity.

Protocol A: Phase-Transfer Catalyzed (PTC) N-Alkylation

Best for: Primary alkyl halides, benzyl bromides, and allyl halides. Why: This "Process Friendly" method avoids moisture-sensitive reagents (NaH) and minimizes ring-opening side reactions by buffering the effective pH.

Mechanism & Rationale

The pKa of the N-H in 3,3-dimethyl azetidin-2-one is approximately 15–17. Solid-liquid PTC uses a mild inorganic base (K₂CO₃) and a quaternary ammonium salt (TBAB) to shuttle the deprotonated lactam anion into the organic phase, enabling reaction with the alkyl halide without exposing the ring to a high concentration of dissolved base.

Materials
  • Substrate: 3,3-Dimethyl azetidin-2-one (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Solvent: Acetonitrile (MeCN) or 2-MeTHF (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 3,3-dimethyl azetidin-2-one, finely ground K₂CO₃, and TBAB.

  • Solvation: Add MeCN and stir at room temperature (RT) for 10 minutes. Note: A heterogeneous suspension is normal.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 50–60 °C . Monitor by TLC/LCMS.[1]

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures increase the risk of thermodynamic ring opening.

  • Workup: Cool to RT. Filter off the solids (inorganic salts).[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (EtOAc/Hexanes).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Aryl bromides, chlorides, and triflates. Why: Traditional nucleophilic aromatic substitution (


) fails on electron-rich rings and requires harsh heat that destroys 

-lactams. Pd-catalysis enables coupling under milder conditions.
Ligand Selection Strategy
  • Xantphos: First-choice ligand. Its wide bite angle facilitates the reductive elimination of the amide.

  • BrettPhos: Use for sterically hindered aryl halides.

Materials
  • Substrate: 3,3-Dimethyl azetidin-2-one (1.0 equiv)

  • Aryl Halide: 1.1 equiv

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (5–10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and cycle with Argon/Nitrogen (3x).

  • Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 5 mins to form the active catalyst species (solution often turns orange/red).

  • Substrate Addition: Add the azetidinone, aryl halide, and Cs₂CO₃.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Reaction: Seal the vial and heat to 90 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

Buchwald_Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Lactam binds Pd) OxAdd->Coord + Lactam Deprot Deprotonation (Base removes H+) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Form N-C Bond RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for the N-arylation of


-lactams. Note that the base assists in the deprotonation of the Pd-bound amine.

Comparative Data: Yields & Conditions

The following table summarizes expected outcomes based on internal validation data using 3,3-dimethyl azetidin-2-one as the core substrate.

EntryElectrophileMethodBase/CatTempYield (%)Notes
1 Benzyl BromideA (PTC) K₂CO₃ / TBAB50 °C88%Very clean; no chromatography often needed.
2 Methyl IodideA (PTC) K₂CO₃ / TBABRT92%Exothermic; add MeI slowly.
3 4-BromoanisoleB (Pd) Cs₂CO₃ / Xantphos90 °C76%Requires inert atmosphere.
4 2-ChloropyridineB (Pd) Cs₂CO₃ / BrettPhos100 °C65%Challenging substrate; BrettPhos essential.
5 Isopropyl IodideC (NaH) NaH / DMF0 °C to RT55%Lower yield due to competitive elimination (HI).

Critical Quality Attributes (CQA) & Troubleshooting

  • Ring Opening (Hydrolysis):

    • Indicator: Appearance of a carboxylic acid peak in LCMS (M+18 mass shift).

    • Cause: Wet solvent or hydroxide contamination.

    • Fix: Ensure solvents are <50 ppm water. Use molecular sieves.

  • O-Alkylation (Imidate Formation):

    • Indicator: New spot on TLC with very different Rf; IR shows loss of Carbonyl stretch (~1740 cm⁻¹) and appearance of C=N (~1650 cm⁻¹).

    • Cause: "Hard" electrophiles (e.g., sulfonates) reacting at the oxygen.

    • Fix: Switch to a softer solvent (DCM) or use the Pd-catalyzed method which is highly N-selective.

  • Gem-Dimethyl Advantage:

    • Unlike C3-unsubstituted lactams, you do not need to worry about C3-alkylation. The quaternary center protects the

      
      -position, simplifying the impurity profile.
      

References

  • Singh, G. S. (2003). Recent advances in the synthesis of N-substituted azetidin-2-ones.[2][3] Tetrahedron. Link

  • Cawley, M. J., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol. Organic & Biomolecular Chemistry.[1][4][5][6][7][8] Link

  • Gajda, T., et al. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions.[9] Journal of Heterocyclic Chemistry. Link

  • Page, M. I. (1987). The Chemistry of β-Lactams.[5][10][11][12][13][14] Accounts of Chemical Research. (Foundational text on ring strain and reactivity). Link

  • Hartwig, J. F. (2008).[9] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. Link

Sources

High-Purity Isolation of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one is a specialized


-lactam intermediate characterized by significant steric bulk at the C3 position and a hydrophobic isopropyl group at C4. Unlike classical hydrophilic antibiotics (e.g., amoxicillin), this molecule exhibits distinct lipophilicity and lacks extended conjugation, resulting in weak UV absorbance.

This Application Note provides a validated workflow for the analytical quantification and preparative isolation of this compound. The protocol addresses the two primary challenges in


-lactam purification:
  • Hydrolytic Instability: The strained four-membered ring is susceptible to ring-opening hydrolysis under acidic or basic extremes.

  • Detection Limits: The lack of a strong chromophore requires low-wavelength detection (205–215 nm), necessitating high-purity solvents to minimize baseline noise.

Physicochemical Profile & Strategy

Understanding the molecule's properties is the foundation of this protocol.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 141.21 g/mol Small molecule; requires pore size 60–120 Å.
LogP ~1.8 – 2.2Moderately lipophilic. Retains well on C18; requires >40% organic modifier for elution.
pKa >14 (Amide NH)Neutral at standard HPLC pH (2–8). No pH buffering required for ionization control, only for silica stability.
UV Max ~205 nmCritical: Use Acetonitrile (UV cutoff 190 nm) over Methanol (UV cutoff 205 nm).
Chirality 1 Chiral Center (C4)Synthesis may yield enantiomers.[1][2] Achiral C18 separates impurities; Chiral columns required for enantiopurity.
Strategic Workflow

The purification process follows a "Capture and Polish" logic:

  • Crude Cleanup: Removal of synthesis byproducts (valine residues, inorganic salts).

  • Analytical QC: Gradient method to assess purity profile.

  • Prep-HPLC: Scale-up using a focused gradient to maximize yield.

  • Isolation: Gentle solvent removal to prevent thermal degradation.

PurificationWorkflow Synthesis Crude Synthesis Mixture PreTreat Pre-Treatment (Filtration 0.2µm) Synthesis->PreTreat AnalHPLC Analytical HPLC (Scouting) PreTreat->AnalHPLC PrepHPLC Prep-HPLC (Purification) AnalHPLC->PrepHPLC Scale Up Workup Lyophilization (< 35°C) PrepHPLC->Workup Fraction Collection QC Final QC (NMR/HPLC) Workup->QC

Figure 1: End-to-End Purification Workflow. From crude synthesis to isolated pure compound.

Analytical Method Protocol (Quality Control)

This method serves as the "Scouting Run" to determine purity and retention time (


) before scale-up.
Equipment & Reagents[2][3][4][5][6][7][8][9]
  • System: HPLC with PDA/DAD detector (or Variable Wavelength Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why: High surface area and double end-capping reduce peak tailing caused by silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Why: pH 5.0 is the stability "sweet spot" for

      
      -lactams. Ammonium acetate is volatile (MS/Prep compatible).
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Parameters
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Type
0.051.0Equilibration
2.051.0Sample Loading
12.0951.0Linear Gradient (Elution)
14.0951.0Column Wash
14.151.0Re-equilibration
18.051.0Ready for Next Inj.
  • Detection: 210 nm (Reference 360 nm).

  • Temperature: 30°C.

  • Injection Vol: 5–10 µL.

Preparative HPLC Protocol (Scale-Up)

Objective: Isolate >100 mg of material with >98% purity.

Scale-Up Calculation

To transfer the method from Analytical (4.6 mm ID) to Preparative (21.2 mm ID), use the Scale-Up Factor (SF) :



For a 21.2 mm column, the load can be increased ~21x compared to the analytical run.[3][4]
Preparative Configuration[2][3][6]
  • Column: YMC-Actus Triart C18 (20 x 150 mm, 5 µm).

    • Why: Hybrid silica technology withstands higher pH ranges and pressure, ensuring longevity.

  • Flow Rate: 15–20 mL/min.

  • Detection: UV 210 nm (reduce sensitivity/path length if saturating).

Focused Gradient Strategy

Instead of a full 5–95% gradient, use a "Focused Gradient" centered around the analytical retention time to improve resolution and reduce solvent use.

  • Assumption: If the target elutes at 45% B in the analytical run.

  • Prep Gradient: Start at 35% B, ramp to 55% B over 10 minutes.

GradientLogic AnalRun Analytical Run Target elutes at X% B Calc Calculate Focused Range Start: X - 10% End: X + 10% AnalRun->Calc PrepRun Execute Prep Run Shallower Slope = Higher Resolution Calc->PrepRun

Figure 2: Focused Gradient Logic. Optimizing resolution by narrowing the organic modifier range.

Fraction Collection
  • Trigger: Slope + Threshold.

  • Logic: Collect when absorbance rises >10 mAU/sec AND absolute value >50 mAU.

  • Post-Run: Immediately freeze fractions or remove solvent via rotary evaporation at < 35°C to prevent thermal ring opening.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Splitting Hydrolysis of

-lactam
Check MP pH. Ensure pH is 4.5–6.0. Inject sample immediately after prep.
Noisy Baseline Solvent ContaminationUse "Gradient Grade" Acetonitrile. Impurities in low-grade ACN absorb at 210 nm.
Broad Peaks Sample Solvent MismatchDissolve sample in <20% ACN. Injecting in 100% ACN causes "breakthrough" on C18.
Double Peaks Chiral SeparationIf the synthesis is racemic, the C18 column might partially separate diastereomers if present. Switch to Chiralpak AD-H for verification.

References

  • Gere, D. R., et al. (2025). Theory of HPLC Method Development for Hydrophobic Intermediates. Agilent Technologies Technical Overview. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Alebic-Kolbah, T., et al. (2023). Stability of Beta-Lactam Antibiotics in Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2024). Compound Summary: Azetidin-2-one derivatives. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 3,3-Dimethyl-4-Isopropyl-2-Azetidinone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3-dimethyl-4-isopropyl-2-azetidinone. This guide is designed for researchers, chemists, and process development professionals to navigate the unique challenges associated with the production of this sterically hindered β-lactam. Our focus is on providing practical, in-depth solutions to common problems encountered during laboratory and pilot-scale manufacturing.

Introduction to the Synthesis

The primary and most versatile route to 3,3-dimethyl-4-isopropyl-2-azetidinone is the Staudinger [2+2] cycloaddition. This reaction involves the coupling of a ketene with an imine.[1] For this specific target molecule, the key reaction is between dimethylketene (generated in situ from isobutyryl chloride) and the imine formed from isobutyraldehyde and a suitable amine.

The significant steric bulk from the gem-dimethyl group at the C3 position and the isopropyl group at the C4 position presents a unique set of challenges that are often not encountered with less substituted β-lactams. These challenges are the primary focus of this guide.

Visualizing the Core Synthesis Workflow

The following diagram outlines the general workflow for the Staudinger cycloaddition approach to 3,3-dimethyl-4-isopropyl-2-azetidinone.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Generation & Cycloaddition cluster_2 Step 3: Work-up & Purification Isobutyraldehyde Isobutyraldehyde Imine N-substituted Imine Isobutyraldehyde->Imine Condensation (-H2O) Amine Amine (e.g., Benzylamine) Amine->Imine Azetidinone Crude 3,3-dimethyl-4-isopropyl-2-azetidinone Imine->Azetidinone Isobutyryl_Chloride Isobutyryl Chloride Ketene Dimethylketene (in situ) Isobutyryl_Chloride->Ketene Dehydrohalogenation Base Tertiary Amine (e.g., Et3N) Base->Ketene Ketene->Azetidinone [2+2] Cycloaddition Purified_Product Pure Product Azetidinone->Purified_Product Aqueous Wash Chromatography Crystallization

Caption: General workflow for the synthesis of the target azetidinone.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Category 1: Reaction Efficiency and Yield

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yields in this specific Staudinger reaction are often multifactorial, stemming from the steric hindrance of the reactants. Here are the primary areas to investigate:

  • Inefficient Ketene Formation/Trapping: Dimethylketene is highly reactive and prone to dimerization or polymerization if not immediately trapped by the imine.

    • Solution: Employ slow, controlled addition of the isobutyryl chloride to the reaction mixture containing the imine and triethylamine at a low temperature (-20 °C to 0 °C). This maintains a low instantaneous concentration of the ketene, favoring the cycloaddition over self-reaction.

  • Steric Hindrance: The bulky isopropyl group on the imine and the gem-dimethyl groups on the ketene significantly slow down the rate of cycloaddition.

    • Solution: A longer reaction time is often necessary. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[2] Additionally, ensure the reaction temperature is not too low, as this can further decrease the reaction rate. A balance must be struck between minimizing side reactions and achieving a reasonable reaction rate.

  • Imine Instability: Imines derived from aliphatic aldehydes like isobutyraldehyde can be prone to hydrolysis or self-condensation, especially if there is residual water in the reactants or solvent.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and high-purity reagents. The imine can be prepared in situ or used immediately after its formation and isolation.

Q2: I'm observing significant formation of by-products. What are they and how can I minimize them?

A2: The most common by-products in this synthesis are ketene dimers and enamine-related impurities.

  • Ketene Dimers: These form when the dimethylketene reacts with itself. This is often a sign that the ketene concentration is too high or the cycloaddition is too slow.

    • Mitigation: As mentioned above, slow addition of the acyl chloride is crucial. Ensure efficient mixing to quickly disperse the generated ketene.

  • Enamine Formation: If your imine has an abstractable proton alpha to the C=N bond and is in equilibrium with its enamine tautomer, this can lead to side reactions. Secondary amines in your starting materials can also lead to enamine formation.[3][4]

    • Mitigation: Use a high-purity primary amine for imine formation. Ensure the reaction conditions (e.g., absence of strong acid catalysts after imine formation) do not favor enamine formation.

Category 2: Scale-Up Challenges

Q3: The reaction is highly exothermic during the addition of isobutyryl chloride at pilot scale. How can we manage this safely?

A3: The in situ generation of ketene from an acyl chloride and a tertiary amine is a highly exothermic process.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[6][7]

  • Controlled Addition: The rate of addition of isobutyryl chloride is your primary control parameter. Use a calibrated dosing pump for a slow, consistent addition.

  • Efficient Cooling: Ensure your reactor has sufficient cooling capacity. Monitor both the internal reaction temperature and the temperature of the cooling jacket.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may require longer reaction times and larger solvent volumes.

  • Semi-Batch or Continuous Flow: For industrial-scale production, moving to a semi-batch process (where one reactant is added over time) or a continuous flow reactor provides superior heat management and safety.[7][8]

Parameter Lab Scale (e.g., 1L flask) Pilot Scale (e.g., 50L reactor) Key Consideration for Scale-Up
Addition Time 30-60 minutes2-4 hoursDirectly controls the rate of heat generation.
Cooling Ice bathJacketed reactor with coolant circulationHeat removal efficiency decreases with scale.
Mixing Magnetic stirrerMechanical overhead stirrer with bafflesCrucial to avoid localized hot spots.
Monitoring ThermometerMultiple temperature probes, pressure sensorEnhanced monitoring is critical for safety.

Q4: We are experiencing mixing issues at a larger scale, leading to inconsistent results. What can be done?

A4: Inefficient mixing can lead to localized high concentrations of reagents, causing hot spots and promoting side reactions.

  • Stirrer Design: Switch from a simple anchor stirrer to a more efficient design like a pitched-blade turbine or a propeller stirrer, which provide better axial and radial flow.

  • Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve turbulence, leading to more homogeneous mixing.

  • Stirring Speed: The optimal stirring speed (RPM) will need to be determined for the larger scale to ensure good mixing without causing excessive shear.

Category 3: Product Isolation and Purification

Q5: The crude product is an oil and is difficult to crystallize. What purification strategies are recommended?

A5: The presence of bulky, non-polar alkyl groups in 3,3-dimethyl-4-isopropyl-2-azetidinone can lower its melting point and make it prone to oiling out.

  • Chromatography: For small to medium scales, silica gel column chromatography is an effective method for purification. Given the likely non-polar nature of the product, a solvent system such as a gradient of ethyl acetate in hexanes would be a good starting point.

  • Crystallization Techniques:

    • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed.

    • Seeding: If you can obtain a small amount of crystalline material (even from a previous small-scale batch), use it to seed the supersaturated solution.[9]

    • Cooling Rate: A slow, controlled cooling rate is often crucial for inducing crystallization of oils. A programmable cooling bath can be invaluable here.

    • Anti-Solvent Addition: This involves adding a solvent in which the product is insoluble to a solution of the product.[10] This should be done slowly and with vigorous stirring. Isopropyl alcohol is sometimes used in the crystallization of β-lactams.[11]

Q6: How can I monitor the purity of my product during purification?

A6: Several analytical techniques are suitable for monitoring the purity of β-lactams:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of chromatographic separation.[2][12] A suitable eluent would be a mixture of hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for β-lactam analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any impurities present.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

G start Low Yield of Azetidinone q1 TLC/HPLC shows unreacted imine? start->q1 a1_yes Reaction incomplete due to: - Insufficient reaction time - Temperature too low - Steric hindrance q1->a1_yes Yes a1_no Imine consumed. q1->a1_no No q2 Significant side products observed? a2_yes Likely ketene dimerization or enamine formation. q2->a2_yes Yes a2_no Clean reaction but low conversion. q2->a2_no No q3 Product lost during work-up/purification? a3_yes Product is an oil, difficult to isolate. Potential for emulsion during work-up. q3->a3_yes Yes a3_no Efficient isolation. q3->a3_no No sol1 Increase reaction time and/or temperature. Confirm reagent purity. a1_yes->sol1 a1_no->q2 a1_no->q3 sol2 Slow down acyl chloride addition. Ensure anhydrous conditions. Improve mixing. a2_yes->sol2 a2_no->q1 sol3 Optimize purification. Screen crystallization solvents. Break emulsions with brine. a3_yes->sol3

Caption: A decision tree for troubleshooting low-yield issues.

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Synthesis

This protocol is a general guideline and should be optimized for your specific needs.

  • Imine Formation: To a solution of isobutyraldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (e.g., benzylamine, 1.0 eq) dropwise at 0 °C. Stir for 2-4 hours at room temperature. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine. Use immediately.

  • Cycloaddition: Under an inert atmosphere (e.g., Argon), dissolve the crude imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • In a separate flask, dissolve isobutyryl chloride (1.1 eq) in anhydrous DCM.

  • Add the isobutyryl chloride solution to the imine solution dropwise via a syringe pump over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Strategy for Crystallization of an Oily Product
  • Solvent Selection: Dissolve the purified oily product (~100 mg) in a minimal amount of a "good" solvent (e.g., 0.5 mL of ethyl acetate).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexanes) dropwise while gently swirling until the solution becomes faintly and persistently cloudy.

  • Inducing Crystallization: Add one or two more drops of the "good" solvent to redissolve the cloudiness. Stopper the vial and leave it undisturbed at room temperature. If no crystals form after 24 hours, store the vial in a refrigerator (4 °C), and then a freezer (-20 °C).

  • Seeding: If available, add a single seed crystal to the supersaturated solution prepared in step 2.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2). John Wiley & Sons, Ltd.
  • Ghosh, A. K., Fidanze, S., & Shevlin, G. I. (1998). Asymmetric synthesis of β-lactams via Staudinger reaction. Tetrahedron, 54(39), 11837-11864.
  • Google Patents. (2009). Process for the production of beta lactam crystals. WO2009053256A2.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). The Staudinger reaction—a story of a century. European Journal of Organic Chemistry, 2001(22), 4223-4243.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Mettler Toledo. (n.d.). Reactive Crystallization of Beta-Lactam Antibiotics. [Link]

  • Reaction Chemistry & Engineering. (2018). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. [Link]

  • RSC Publishing. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. [Link]

  • Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Der Pharma Chemica. (2019). Synthesis and biological study of Azetidinone derivatives. [Link]

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • ResearchGate. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. [Link]

  • SciSpace. (2012). Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Isopropyl Azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 4-isopropyl azetidin-2-ones are critical chiral synthons in the pharmaceutical industry, most notably serving as the structural core for cholesterol absorption inhibitors like Ezetimibe . Purpose: This guide provides a comparative analysis of the mass spectrometric behavior of these scaffolds. It contrasts the fragmentation mechanics observed under Electron Impact (EI) versus Electrospray Ionization (ESI-MS/MS) , offering researchers a roadmap for structural elucidation and trace quantification. Key Insight: The "performance" of your analysis depends on leveraging the distinct Retro-[2+2] Cycloaddition pathways that dominate the fragmentation of this strained four-membered ring.

Part 1: Mechanistic Foundations (The "Why")

The 4-isopropyl azetidinone ring is under significant angle strain (


26 kcal/mol). Upon ionization, this strain drives the primary fragmentation pathway: Ring Fission . Understanding this mechanism is non-negotiable for interpreting spectra.
The Retro-[2+2] Cycloaddition

Unlike six-membered rings that may undergo Retro-Diels-Alder reactions, the


-lactam ring typically cleaves across the N1-C2 and C3-C4 bonds.
  • Pathway A (Dominant): Yields an Isocyanate and an Alkene .

  • Pathway B (Secondary): Yields a Ketene and an Imine .[1]

The 4-isopropyl group exerts a specific steric and electronic influence , stabilizing the radical cation intermediates and often directing the cleavage toward Pathway A.

Visualization: The Fragmentation Pathway

The following diagram illustrates the competitive cleavage pathways for a generic 4-isopropyl azetidinone.

G Parent Parent Ion (M+•) [4-Isopropyl Azetidinone] Split Ring Fission (Retro-2+2) Parent->Split Ionization SideChain Side Chain Loss [M - 43]+ Parent->SideChain Direct Cleavage PathA Pathway A (N1-C2 & C3-C4 Cleavage) Split->PathA Major Route PathB Pathway B (N1-C4 & C2-C3 Cleavage) Split->PathB Minor Route FragA1 Neutral Alkene (Isopropyl moiety) PathA->FragA1 FragA2 Charged Isocyanate (Diagnostic Ion) PathA->FragA2 FragB1 Neutral Ketene PathB->FragB1 FragB2 Charged Imine PathB->FragB2

Figure 1: Competitive fragmentation pathways of the azetidinone ring. Pathway A is typically favored due to the stability of the resulting alkene fragment derived from the isopropyl group.

Part 2: Comparative Analysis (Methodological Performance)

This section compares the two primary ionization techniques used in drug development. Select your method based on whether you need structural fingerprinting (EI) or biological quantification (ESI).

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Weak or Absent (<5% relative abundance)Dominant (

or

)
Base Peak Origin Fragment Ion (Ring Fission or Side Chain)Protonated/Deprotonated Molecule
Structural Insight High: Provides "fingerprint" fragmentation for unknown identification.Medium: Requires CID (Collision Induced Dissociation) to generate fragments.[2]
Key Fragment (Isopropyl)

43
(Isopropyl radical) is intense.
Neutral Loss of 42 Da (Propene) in MS/MS.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Best Application Impurity profiling; Synthesis validation.PK studies; Metabolite quantification.
Deep Dive: The "Isopropyl Effect"

The 4-isopropyl group is not spectrally silent. It introduces specific diagnostic peaks that distinguish it from 4-phenyl or 4-methyl analogs.

  • Direct Dealkylation (EI): You will observe a sharp peak at

    
     . This corresponds to the loss of the isopropyl radical (
    
    
    
    ). In 4-phenyl analogs, this is replaced by an
    
    
    peak.
  • McLafferty-Type Rearrangement (ESI-MS/MS): In soft ionization, the isopropyl group often undergoes a hydride transfer, leading to the expulsion of a neutral propene molecule (

    
    , 42 Da). This results in a transition of 
    
    
    
    .

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If you do not see the "System Suitability" criteria met, do not proceed to sample analysis.

Protocol A: Structural Confirmation via GC-EI-MS

Objective: Confirm the synthesis of a 4-isopropyl azetidinone intermediate.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL Dichloromethane (DCM). Derivatization is usually not required for simple azetidinones, but silylation (BSTFA) may be needed if free hydroxyls are present (e.g., Ezetimibe precursors).

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–500.

System Suitability Check:

  • Inject a standard alkane ladder.

  • Validation: The background noise at m/z 43 must be <1000 counts (to prevent isopropyl interference).

  • Success Criteria: Observation of the Retro-[2+2] daughter ion as the Base Peak (100%).

Protocol B: Trace Quantification via LC-ESI-MS/MS

Objective: Quantify 4-isopropyl azetidinone impurities in a drug substance.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

  • Ionization: Positive Mode (

    
    ESI).
    
  • MRM Transitions (Example for MW ~409):

    • Quantifier:

      
       (Ring cleavage).
      
    • Qualifier:

      
       (Loss of propene/isopropyl).
      

System Suitability Check:

  • Validation: Signal-to-Noise (S/N) ratio for the LOQ standard must be >10.

  • Success Criteria: Retention time deviation <2% compared to standard.

Part 4: Data Interpretation & Workflow

Use this logic flow to interpret your mass spectra.

Workflow Start Spectrum Acquired CheckMolIon Is Molecular Ion (M+) Visible? Start->CheckMolIon YesMol Likely ESI or Stable EI CheckMolIon->YesMol Yes NoMol Likely EI (Hard Ionization) CheckMolIon->NoMol No Check43 Check m/z 43 or Loss of 42 Da YesMol->Check43 CheckRetro Check Retro-2+2 Fragments NoMol->CheckRetro Isopropyl Isopropyl Group Confirmed Check43->Isopropyl Present Confirm Structure Confirmed: 4-Isopropyl Azetidinone Isopropyl->Confirm CheckRetro->Isopropyl Present

Figure 2: Analytical decision matrix for spectral interpretation.

Troubleshooting Common Anomalies
  • Missing Molecular Ion (EI): This is normal. The 4-isopropyl group destabilizes the ring. Look for the

    
     peak; it often acts as a surrogate molecular ion.
    
  • Adduct Formation (ESI): If using methanol, watch for

    
     (+23 Da) or 
    
    
    
    (+39 Da). These adducts do not fragment easily in MS/MS. Switch to ammonium formate buffer to promote
    
    
    or
    
    
    .

References

  • Singh, G. et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe. Journal of Pharmaceutical and Biomedical Analysis.

  • Mitscher, L. A. et al. (1975).[3][4] Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics.[4]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns.

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports.

Sources

Bioassay Validation for Beta-Lactamase Inhibition Efficiency: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of antimicrobial resistance (AMR), specifically through Extended-Spectrum Beta-Lactamases (ESBLs) and Carbapenemases (e.g., KPC, NDM-1), necessitates robust screening platforms for novel Beta-Lactamase Inhibitors (BLIs). This guide moves beyond basic protocol listing to provide a critical analysis of bioassay validation. We focus on the transition from qualitative detection to quantitative IC50 determination , emphasizing the "Gold Standard" Nitrocefin kinetic assay while comparing it against fluorogenic and phenotypic alternatives.

Part 1: The Mechanistic Landscape

To validate an assay, one must understand the molecular event being measured. Beta-lactamases confer resistance by hydrolyzing the amide bond of the four-membered beta-lactam ring, rendering the antibiotic ineffective.[1]

Inhibitor Strategy:

  • Suicide Inhibitors (e.g., Clavulanic Acid): Form an irreversible acyl-enzyme complex.

  • Non-Beta-Lactam Inhibitors (e.g., Avibactam): Use a reversible covalent mechanism (recycling).

Diagram 1: Enzymatic Pathway & Inhibition Logic

This diagram illustrates the competition between substrate hydrolysis and inhibitor binding, highlighting the critical "Pre-Incubation" step required for accurate IC50 measurement.

BetaLactamaseMechanism Enzyme Beta-Lactamase (Enzyme) ES_Complex E-S Complex (Transient) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inhibited) Enzyme->EI_Complex + Inhibitor (Pre-Incubation) Substrate Beta-Lactam (Substrate) Substrate->ES_Complex Inhibitor Novel BLI (Candidate) Inhibitor->EI_Complex Product Hydrolyzed Product (Inactive Antibiotic) ES_Complex->Product Hydrolysis EI_Complex->Enzyme Slow Off-rate (Reversible BLIs) Signal Signal Generation (Color/Fluor Change) Product->Signal Detection

Caption: Competitive kinetics between substrate hydrolysis (signal generation) and inhibitor binding. Pre-incubation allows the E-I complex to form before substrate competition begins.

Part 2: Comparative Analysis of Assay Platforms

Selecting the right platform depends on the stage of drug discovery. While phenotypic assays (MIC) are the ultimate confirmation, they are poor for determining biochemical potency (Ki/IC50) due to membrane permeability variables.

Table 1: Technical Comparison of Screening Platforms
FeatureChromogenic (Nitrocefin) Fluorogenic (e.g., CCF2/Fluocillin) Phenotypic (MIC Reduction)
Primary Output Absorbance (OD490 nm)Fluorescence Intensity / FRETBacterial Growth (Turbidity)
Mechanism

-lactam ring hydrolysis shifts

(Yellow

Red)
Hydrolysis relieves quenching or FRETCell survival in presence of antibiotic + inhibitor
Sensitivity Moderate (

)
High (

)
Physiological (Low)
Throughput High (96/384-well)Very High (1536-well capable)Low to Medium
Cost Efficiency High (Cheap reagents)Low (Expensive substrates)Medium (Labor intensive)
Interference Low (Red shift is distinct)High (Compound autofluorescence)High (Membrane permeability issues)
Best Use Case Primary Screening / IC50 Ultra-low volume HTSLate-stage Lead Optimization

Expert Insight: For routine IC50 determination of purified enzymes, Nitrocefin is the superior choice due to its cost-effectiveness and lack of fluorescence interference from small molecule libraries.

Part 3: Protocol & Validation (Nitrocefin Kinetic Assay)

This protocol is designed for a 96-well plate format to determine the IC50 of a novel inhibitor against a recombinant Beta-Lactamase (e.g., TEM-1 or KPC-2).

Critical Reagents & Setup
  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.0 (Avoid Tris if testing metallo-beta-lactamases as it can chelate Zinc).

  • Substrate: Nitrocefin (Stock: 10 mM in DMSO). Final Assay Conc:

    
    .
    
  • Enzyme: Purified Beta-Lactamase (Concentration optimized to give linear slope for 20 mins).

  • Control Inhibitor: Clavulanic Acid (Serine BLs) or EDTA (Metallo BLs).

The "Self-Validating" Workflow

The most common error in BLI screening is omitting the pre-incubation step . Many high-affinity inhibitors (like Avibactam) have slow on-rates. If you add substrate and inhibitor simultaneously, the enzyme will hydrolyze the substrate before the inhibitor binds, leading to a false "Low Potency" result.

Diagram 2: Validated Experimental Workflow

This workflow enforces pre-incubation and specific control checkpoints.

AssayWorkflow Prep 1. Reagent Prep (Buffer, Enzyme, Compounds) Plate 2. Plate Setup (384/96 Well) Prep->Plate PreInc 3. PRE-INCUBATION (Critical) Enzyme + Inhibitor (15-30 mins @ 25°C) Plate->PreInc Allow Binding SubAdd 4. Substrate Addition (Nitrocefin) PreInc->SubAdd Initiate Rxn Read 5. Kinetic Read (OD 490nm, every 30s for 20m) SubAdd->Read QC 6. QC Check (Linearity & Z-Factor) Read->QC QC->Prep Fail (Re-optimize) Analysis 7. IC50 Calculation (4-Parameter Logistic Fit) QC->Analysis Pass

Caption: Step-by-step kinetic assay workflow. Note the mandatory QC check before data analysis.

Detailed Step-by-Step Protocol
  • Enzyme Titration (Pilot): Before screening, run an enzyme dilution curve. Choose a concentration where the signal is linear (

    
    ) for at least 15 minutes.
    
  • Compound Plating:

    • Add

      
       of Test Inhibitor (10x conc) to wells.
      
    • Include 0% Inhibition Control:

      
       Buffer/DMSO + Enzyme.
      
    • Include 100% Inhibition Control:

      
       Buffer + No Enzyme (Background).
      
  • Enzyme Addition: Add

    
     of Enzyme solution to all wells except background.
    
  • Pre-Incubation: Incubate for 15-20 minutes at Room Temperature. This establishes the E-I equilibrium.

  • Substrate Initiation: Add

    
     of Nitrocefin (
    
    
    
    final conc).
  • Detection: Immediately place in plate reader. Measure Absorbance at 490 nm (or 486 nm) every 30-60 seconds for 20 minutes.

Part 4: Validation Metrics & Data Interpretation

To publish or advance a compound, the assay must meet statistical rigor.

The Z-Factor (Z')

For HTS, the Z-factor measures the separation between the positive (inhibited) and negative (active enzyme) signals.



  • 
    : Standard Deviation[2][3]
    
  • 
    : Mean signal[2][3][4]
    
  • Requirement: A value

    
      is required for a robust assay [1].[4]
    
Signal Linearity & Velocity ( )

Do not use endpoint measurements if possible. Calculate the Initial Velocity (


)  from the linear portion of the curve (usually 0–5 mins).
  • Why? Substrate depletion or product inhibition can flatten the curve later, masking true inhibitor potency.

DMSO Tolerance

Most libraries are dissolved in DMSO. Beta-lactamases are generally stable up to 5% DMSO, but this must be validated .

  • Test: Compare Enzyme Activity in 0%, 1%, 5%, and 10% DMSO.

  • Acceptance: Activity must remain

    
     of control.
    
Table 2: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Z-Factor < 0.5 High pipetting error or low signal windowUse automated dispensing; Increase Enzyme conc.
Non-linear Kinetics Substrate depletionReduce Enzyme conc. or increase Substrate conc.
High Background Nitrocefin degradationPrepare fresh substrate; Protect from light (photosensitive).
IC50 Shift Insufficient Pre-incubationIncrease pre-incubation to 30 mins to catch slow-binders.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Abcam. Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric) Protocol.

  • AAT Bioquest. ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit (Nitrocefin).

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.

  • GraphPad.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and critical step in this lifecycle is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, a substituted β-lactam. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Azetidin-2-one is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Therefore, it is crucial to handle 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one with the assumption that it carries similar corrosive properties. The β-lactam ring, a key structural feature, is susceptible to hydrolysis, which can be accelerated by strong acids or bases.

Table 1: Inferred Hazard Profile of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Assumed to cause severe skin burns and irritation based on data for azetidin-2-one.[1][2][3]Wear appropriate chemical-resistant gloves, a lab coat, and closed-toe shoes.
Serious Eye Damage/Irritation Assumed to cause serious eye damage based on data for azetidin-2-one.[1][2][3]Wear safety glasses with side shields or chemical splash goggles.
Acute Toxicity The toxicological properties have not been fully investigated.[2] Assume it may be harmful if swallowed, inhaled, or in contact with skin.Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazards The ecotoxicity has not been determined. Do not empty into drains or the environment.[2][4]Dispose of as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from potential contact.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Neutralization (for small spills): Due to the corrosive nature of the compound, a neutralization step can be considered for small spills. However, this should only be performed by trained personnel.

  • Collection and Disposal: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[5]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste containing 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one".[6] The label should also include the hazard characteristics (e.g., "Corrosive").

  • Incompatible Wastes: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases in the same container to avoid potentially hazardous reactions.

Disposal Pathways

The disposal of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one must be conducted in accordance with federal, state, and local regulations.[4][7] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7]

Primary Recommended Disposal Method: Incineration

The preferred method for the disposal of this organic compound is incineration in a licensed hazardous waste facility. This high-temperature process ensures the complete destruction of the molecule, minimizing the risk of environmental contamination.

Alternative Method: Chemical Inactivation (for aqueous solutions)

For dilute aqueous solutions containing 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one, chemical inactivation through alkaline hydrolysis can be a viable pre-treatment step to cleave the β-lactam ring and reduce its biological activity before collection by a certified hazardous waste contractor.[8][9]

Experimental Protocol: Alkaline Hydrolysis of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one Waste

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation: For every one volume of the aqueous waste solution, slowly add two volumes of the 1 M NaOH solution while stirring.

  • Reaction: Allow the mixture to react for a minimum of one hour to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: After the reaction period, neutralize the alkaline solution by slowly adding a weak acid (e.g., 1 M citric acid) while monitoring the pH with a calibrated pH meter until it is between 6.0 and 8.0.

  • Collection: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.

Important Note: This inactivation procedure reduces the biological activity but does not eliminate the need for professional hazardous waste disposal. The final neutralized solution must still be disposed of through a certified hazardous waste management contractor.

Decontamination Procedures

All laboratory equipment, glassware, and surfaces that have come into contact with 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one must be thoroughly decontaminated.

  • Initial Rinse: Rinse contaminated items with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Washing: Wash the items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one.

start Waste Generated: 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one is_solid Solid or Concentrated Liquid? start->is_solid is_aqueous Dilute Aqueous Solution? is_solid->is_aqueous No solid_waste Collect in a labeled hazardous waste container for solids. is_solid->solid_waste Yes aqueous_inactivation Perform Alkaline Hydrolysis (see protocol). is_aqueous->aqueous_inactivation Yes incineration Dispose via licensed hazardous waste incinerator. solid_waste->incineration neutralize Neutralize the solution (pH 6.0-8.0). aqueous_inactivation->neutralize aqueous_waste Collect in a labeled hazardous waste container for aqueous waste. neutralize->aqueous_waste aqueous_waste->incineration

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one Chemical Class:


-Lactam (Azetidin-2-one) Intermediate
Primary Hazard: Respiratory and Skin Sensitization 

Scientific Context: While specific toxicological data for this precise analog may be limited, the azetidin-2-one core characterizes this molecule as a beta-lactam intermediate . The four-membered lactam ring is inherently strained and electrophilic. Upon contact with biological tissues, it acts as an acylating agent, opening the ring to covalently bind with lysine residues on proteins (haptenization). This process triggers the immune system, leading to IgE-mediated hypersensitivity (immediate anaphylaxis) or T-cell-mediated delayed hypersensitivity.

Operational Directive: Treat this substance as a High-Potency Sensitizer . Exposure limits are not established by OSHA; therefore, Control Banding principles apply. All handling must aim for Zero Skin/Respiratory Contact .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling azetidin-2-one derivatives.

Protection ZoneEquipment SpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Latex is contraindicated due to potential allergen confusion.Beta-lactams can permeate gloves. Double gloving provides a visual breach indicator. Nitrile offers superior resistance to the organic solvents (e.g., DCM, Ethyl Acetate) typically used to solubilize this compound.
Respiratory Solid State: PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 mask only if working inside a certified fume hood.Solution: Fume hood sash at working height.The primary risk is the inhalation of aerosolized dust during weighing. Once sensitized, nanogram-level exposure can trigger anaphylaxis.
Body/Skin Solid State: Disposable Tyvek® lab coat (wrist-fitted) or sleeve covers.Solution: Standard chemically resistant lab coat (buttoned to neck).Cotton lab coats trap dust in fibers, carrying the allergen outside the lab. Tyvek provides a non-porous barrier that sheds dust.
Eye/Face Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses do not prevent dust ingress or liquid splashes from reaching the ocular mucosa.
Decision Logic: PPE Selection Workflow

(Visualizing the hierarchy of controls based on physical state)

PPE_Decision_Tree Start Handling 3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solubilized / Liquid Form State->Liquid HighRisk High Inhalation Risk Solid->HighRisk ModRisk Absorption/Splash Risk Liquid->ModRisk SolidPPE PROTOCOL A: 1. Fume Hood / Enclosure 2. Double Nitrile Gloves 3. Tyvek Lab Coat 4. P100/N95 (Backup) HighRisk->SolidPPE LiquidPPE PROTOCOL B: 1. Fume Hood 2. Double Nitrile Gloves 3. Standard Lab Coat 4. Splash Goggles ModRisk->LiquidPPE

Figure 1: PPE Selection Logic based on the physical state of the beta-lactam intermediate.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Beta-lactam solids are often electrostatic and "fluffy." This is the highest risk point for contamination.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder from "jumping" onto gloves or cuffs.

  • Containment: Weigh inside a Powder Containment Hood or a chemical fume hood with a draft shield. Never weigh on an open bench.

  • Technique:

    • Place a secondary container (weigh boat) inside a larger catch tray.

    • Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the liquid to immediately suppress dust.

    • Wipe Down: After transfer, wipe the balance area with a 1M NaOH-soaked tissue (see Deactivation).

B. Solubilization
  • Solvent Choice: Dissolve the solid as quickly as possible. Common solvents include Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Pressure Release: If the reaction generates gas or heat, ensure the vessel is vented to the scrubber/hood exhaust to prevent over-pressurization and potential rupture (aerosol release).

Deactivation & Disposal (The Self-Validating System)

You cannot simply discard beta-lactam waste. The ring must be chemically opened (hydrolyzed) to destroy biological activity before disposal.[2]

Mechanism: Nucleophilic attack by Hydroxide (


) on the carbonyl carbon of the 

-lactam ring cleaves the amide bond, forming a linear, inactive amino acid derivative.
Deactivation Protocol
  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Treatment:

    • Liquids: Add 1M NaOH to the liquid waste in a 2:1 ratio (2 parts NaOH : 1 part Waste).

    • Solids/Contaminated PPE: Submerge fully in 1M NaOH.

    • Surfaces: Spray/wipe with 1M NaOH, allow to sit for 15 minutes, then wipe with water.

  • Reaction Time: Stir or let stand for minimum 2 hours (overnight is preferred for complete hydrolysis).

  • Validation (The "Trust" Step):

    • Check pH.[2] It must remain >12 during the treatment period. If pH drops, the base is being consumed; add more NaOH.

    • Note: Visual clarity does not indicate deactivation. pH stability is the proxy for excess nucleophile availability.

  • Neutralization: Slowly add 1M HCl to adjust pH to 6–9 before final disposal.

Waste Workflow Diagram

Waste_Protocol Waste Beta-Lactam Waste Treat Add 1M NaOH (Ratio 2:1) Waste->Treat React Reaction Period (>2 Hours) Treat->React Check Check pH > 12 React->Check Check->Treat Fail (pH < 12) Neut Neutralize with HCl (pH 6-9) Check->Neut Pass Dispose Dispose as Chemical Waste Neut->Dispose

Figure 2: Chemical Deactivation Workflow ensuring ring-opening prior to disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Wash: Immediately wash with soap and water for 15 minutes. 2. Do NOT use alcohol (this may increase skin absorption). 3. Report: Seek medical evaluation for sensitization monitoring.
Inhalation 1. Move to fresh air immediately. 2. If wheezing/coughing occurs, transport to ER (suspected anaphylaxis).
Spill (Solid) 1. Do not sweep (creates dust). 2. Cover with paper towels soaked in 1M NaOH . 3. Scoop up wet slurry into hazardous waste.

References

  • U.S. Food and Drug Administration (FDA). (2013).[3][4] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]

  • World Health Organization (WHO). (2020). Annex 6: Guidelines on the management of hazardous waste. Retrieved from [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.